molecular formula C8H9F3N2 B13605062 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-amine

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-amine

Cat. No.: B13605062
M. Wt: 190.17 g/mol
InChI Key: NXERDIGARUPHLS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-amine is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-amine typically involves the reaction of 3-pyridinecarboxaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile and a base like sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound has a similar structure but with a ketone group instead of an amine.

    1,1,1,3,3,3-Hexafluoroisopropyl alcohol: Another fluorinated compound with different functional groups and properties.

Uniqueness

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-amine is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-pyridin-3-ylpropan-2-amine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7(12)4-6-2-1-3-13-5-6/h1-3,5,7H,4,12H2

InChI Key

NXERDIGARUPHLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(C(F)(F)F)N

Origin of Product

United States

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